molecular formula C18H23N5O B12241061 1-(3,5-Dimethylphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

1-(3,5-Dimethylphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

Cat. No.: B12241061
M. Wt: 325.4 g/mol
InChI Key: AUIHFXITZJLWLH-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a urea moiety linked to a dimethylphenyl group and a methylpyridazinyl azetidinyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea involves multiple steps, typically starting with the preparation of the individual components followed by their assembly into the final product. Common synthetic routes include:

    Step 1: Preparation of 3,5-dimethylphenyl isocyanate by reacting 3,5-dimethylaniline with phosgene.

    Step 2: Synthesis of 6-methylpyridazin-3-amine through the reaction of 6-methylpyridazine with ammonia.

    Step 3: Formation of the azetidinyl intermediate by reacting 6-methylpyridazin-3-amine with an appropriate azetidinone derivative.

    Step 4: Coupling of the azetidinyl intermediate with 3,5-dimethylphenyl isocyanate to form the final urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea can be compared with similar compounds, such as:

    1-(3,5-Dimethylphenyl)piperazine: Shares the dimethylphenyl group but differs in the presence of a piperazine ring instead of the azetidinyl and pyridazinyl groups.

    1-(6-methylpyridazin-3-yl)piperidin-3-amine: Contains the methylpyridazinyl group but differs in the presence of a piperidinyl group instead of the azetidinyl and urea moieties.

Properties

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

InChI

InChI=1S/C18H23N5O/c1-12-7-13(2)9-15(8-12)19-18(24)22(4)16-10-23(11-16)17-6-5-14(3)20-21-17/h5-9,16H,10-11H2,1-4H3,(H,19,24)

InChI Key

AUIHFXITZJLWLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)NC3=CC(=CC(=C3)C)C

Origin of Product

United States

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